Acetophenone-d8
Acetophenone-d8
Brand Name:
Vulcanchem
CAS No.:
19547-00-3
VCID:
VC0143793
InChI:
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D
SMILES:
CC(=O)C1=CC=CC=C1
Molecular Formula:
C8H8O
Molecular Weight:
128.2 g/mol
Acetophenone-d8
CAS No.: 19547-00-3
Reference Standards
VCID: VC0143793
Molecular Formula: C8H8O
Molecular Weight: 128.2 g/mol
CAS No. | 19547-00-3 |
---|---|
Product Name | Acetophenone-d8 |
Molecular Formula | C8H8O |
Molecular Weight | 128.2 g/mol |
IUPAC Name | 2,2,2-trideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone |
Standard InChI | InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D |
Standard InChIKey | KWOLFJPFCHCOCG-JGUCLWPXSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])[2H])[2H])[2H] |
SMILES | CC(=O)C1=CC=CC=C1 |
Canonical SMILES | CC(=O)C1=CC=CC=C1 |
Synonyms | 1-Phenylethanone-d8; 1-Feniletanone-d8; 1-Phenyl-1-ethanone-d8; 1-Phenylethanone-d8; Acetophenon-d8; Acetylbenzene-d8; Hypnon-d8; Hypnone-d8; Methyl Phenyl Ketone-d8; NSC 7635-d8; NSC 98542-d8; Phenyl Methyl Ketone-d8; |
PubChem Compound | 2724856 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume